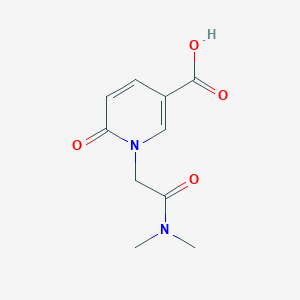
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Übersicht
Beschreibung
“4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one” is a chemical compound available for purchase from various chemical suppliers . Its unique structure allows for diverse applications in scientific research, including drug discovery, catalysis, and material synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalized Derivatives
The compound 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one serves as a precursor in the synthesis of various functionalized derivatives. For example, it can undergo regioselective reactions with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, yielding linearly fused 2-halomethyl-2-methyl-5-oxo-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium trihalides and other derivatives. These reactions demonstrate the compound's versatility in creating a range of functionalized molecules, which could have potential applications in materials science, pharmaceuticals, and organic synthesis (Kut, Onysko, & Lendel, 2020).
Antiplasmodial Agents
Research into the synthesis of novel antiplasmodial agents has led to the development of compounds structurally related to 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one. These compounds, specifically 4-aminoquinoline-trifluormethyltriazoline derivatives, have shown promising antimalarial activity both in vitro and in vivo against various strains of Plasmodium falciparum. The synthesis involves an Ag-catalyzed three-component reaction, highlighting the potential of such compounds in contributing to new treatments for malaria (Yadav et al., 2023).
Anticancer Activity
Compounds derived from 4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one have been explored for their potential anticancer properties. Amino- and sulfanyl-derivatives of benzoquinazolinones, synthesized through palladium-catalyzed Buchwald–Hartwig coupling reactions, have been tested for cytotoxicity against various cancer cell lines. Some derivatives, particularly those containing the sulfanyl moiety, have shown significant anticancer activity, suggesting a promising avenue for the development of new anticancer drugs (Nowak et al., 2015).
Eigenschaften
IUPAC Name |
4-sulfanylidene-1-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c11-10(12,13)5-15-7-4-2-1-3-6(7)8(17)14-9(15)16/h1-5H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGMKWQGMJYACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfanylidene-1-(2,2,2-trifluoroethyl)-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




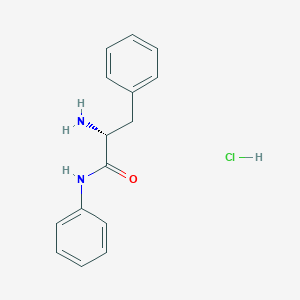
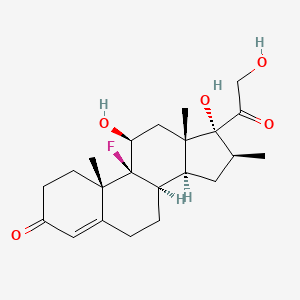
methanone](/img/structure/B1531474.png)
![N-methyl-6-oxaspiro[4.5]decan-9-amine](/img/structure/B1531475.png)

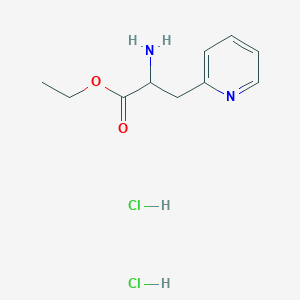

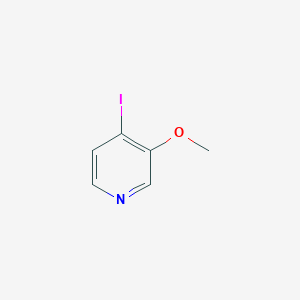

![6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B1531490.png)
